
N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide” is an organic compound containing a methoxyphenyl group, a thiazole ring, and an oxalamide group. The methoxyphenyl group consists of a phenol group with a methoxy (OCH3) substituent. The thiazole ring is a type of heterocyclic ring that contains both sulfur and nitrogen atoms. The oxalamide group is a type of amide group derived from oxalic acid.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the methoxyphenyl group, and the oxalamide group would all contribute to its overall structure. The thiazole ring, being a heterocycle, may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the oxalamide group might undergo hydrolysis under certain conditions, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar oxalamide group might increase its solubility in polar solvents, while the aromatic thiazole and phenyl rings might increase its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Synthesis of Thiazoles: The compound involves the synthesis of thiazoles, which have shown antimicrobial activities. This includes reacting 2-ethoxy carbonyl methylene thiazol-4-one with various reagents to form derivatives with potential antimicrobial properties (Wardkhan et al., 2008).
- Anti-Proliferative Screening: New series of thiazole compounds, synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, have been tested for their anticancer activity against breast cancer cells (Sonar et al., 2020).
Antitumor and Anti-Inflammatory Potential
- Anti-Tumor Agents: Synthesized bis-pyrazolyl-thiazoles incorporating thiophene moieties demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
- Celecoxib Derivatives for Multiple Therapeutic Purposes: Novel celecoxib derivatives, including thiazolyl compounds, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Pharmacological Applications
- Central Nervous System Penetrability: A thiazole compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, showed high potency as a serotonin-3 receptor antagonist and effective penetration of the blood-brain barrier (Rosen et al., 1990).
Miscellaneous Applications
- Antibacterial Screening: Novel thiazolyl pyrazole and benzoxazole compounds have been synthesized and screened for their antibacterial activities, demonstrating potential in this field (Landage et al., 2019).
- Photostability Studies: Research into the photostability of thiazole-based compounds, such as KBT-3022, in aqueous solutions containing acetonitrile, provided insights into their stability under various light conditions (Hanamori et al., 1992).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-7-9-16(10-8-14)22-24-15(2)19(29-22)11-12-23-20(26)21(27)25-17-5-4-6-18(13-17)28-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKHNWXWKIAZAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

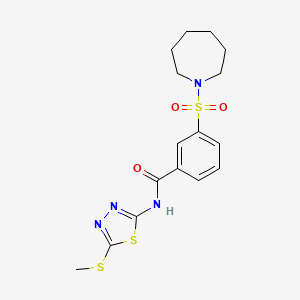

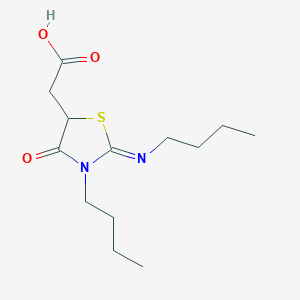
![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)
![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2403762.png)
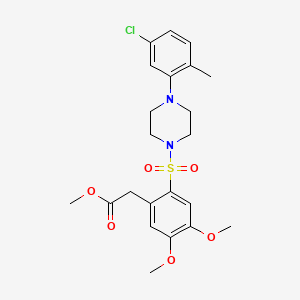
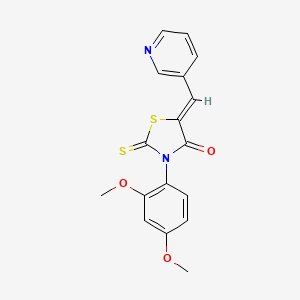

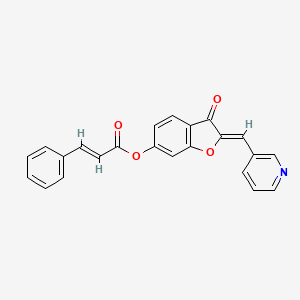
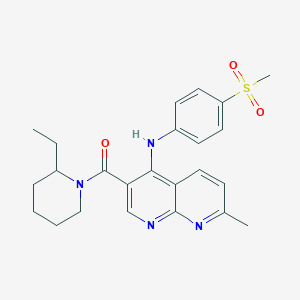

![Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2403772.png)
![2-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2403773.png)
